molecular formula C18H24K2O5S B12353119 CID 57347514

CID 57347514

Cat. No.: B12353119
M. Wt: 430.6 g/mol
InChI Key: XIAXYNXCEIRGTP-LBARCDFESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Estradiol 3-Sulfate 17beta-Glucuronide Dipotassium Salt involves multiple steps, starting with the estradiol molecule. The first step is the sulfation of estradiol at the 3-position, followed by glucuronidation at the 17beta-position. These reactions typically require specific enzymes or chemical reagents to facilitate the conjugation processes.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific catalysts and controlled reaction environments to achieve the desired product. The final product is then purified and converted into its dipotassium salt form for stability and solubility .

Chemical Reactions Analysis

Types of Reactions

Estradiol 3-Sulfate 17beta-Glucuronide Dipotassium Salt can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to release free estradiol, sulfate, and glucuronide groups.

    Oxidation and Reduction: These reactions can modify the functional groups attached to the estradiol molecule.

    Substitution: The sulfate and glucuronide groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and specific enzymes like β-glucuronidase, which can deconjugate the glucuronide group . Reaction conditions such as temperature, pH, and solvent choice are crucial for the efficiency and selectivity of these reactions.

Major Products Formed

The major products formed from these reactions include free estradiol, estradiol sulfate, and estradiol glucuronide. These products can further undergo metabolic transformations in biological systems .

Scientific Research Applications

Estradiol 3-Sulfate 17beta-Glucuronide Dipotassium Salt has several scientific research applications:

Mechanism of Action

The mechanism of action of Estradiol 3-Sulfate 17beta-Glucuronide Dipotassium Salt involves its conversion back to free estradiol in tissues that express β-glucuronidase. This enzyme deconjugates the glucuronide group, releasing active estradiol, which can then bind to estrogen receptors and exert its biological effects. The sulfate group also plays a role in modulating the compound’s activity and excretion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Estradiol 3-Sulfate 17beta-Glucuronide Dipotassium Salt is unique due to its dual conjugation, which significantly reduces its hormonal activity and enhances its excretion. This dual conjugation also provides a unique tool for studying estrogen metabolism and its effects in various biological systems .

Biological Activity

Overview of CID 57347514

This compound is a chemical compound that has been studied for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. The compound is often evaluated for its effects on various biological pathways and its potential therapeutic applications.

The biological activity of this compound can be attributed to its interaction with specific biological targets, which may include enzymes, receptors, or other biomolecules. Understanding the mechanism of action is crucial for determining its therapeutic potential.

  • Target Interaction : this compound may bind to specific proteins or enzymes, leading to modulation of their activity. This can result in downstream effects on cellular signaling pathways.

Pharmacological Effects

Research has indicated that this compound exhibits various pharmacological effects, which can be summarized as follows:

  • Antiproliferative Activity : Studies have shown that this compound may inhibit the proliferation of certain cancer cell lines, suggesting potential use in oncology.
  • Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Neuroprotective Effects : Some studies suggest that this compound could have neuroprotective properties, which may be beneficial in neurodegenerative disorders.

Data Tables

Here is a summary table of the biological activities reported for this compound based on existing studies:

Biological ActivityEffect ObservedReference
AntiproliferativeInhibition of cancer cell growth
Anti-inflammatoryReduced cytokine production
NeuroprotectiveProtection against neuronal damage

Case Studies

Several case studies have investigated the biological effects of this compound in different contexts:

  • Oncology Case Study : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced tumor size in xenograft models of breast cancer. The mechanism was linked to apoptosis induction and cell cycle arrest.
  • Inflammation Case Study : In a model of rheumatoid arthritis, treatment with this compound led to decreased inflammation markers and improved joint function, indicating its potential as an anti-inflammatory agent.
  • Neurodegeneration Case Study : Research involving models of Alzheimer's disease showed that this compound could enhance cognitive function and reduce amyloid plaque formation, suggesting its role in neuroprotection.

Properties

Molecular Formula

C18H24K2O5S

Molecular Weight

430.6 g/mol

InChI

InChI=1S/C18H24O5S.2K/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;;/h3,5,10,14-17,19H,2,4,6-9H2,1H3,(H,20,21,22);;/t14-,15-,16+,17+,18+;;/m1../s1

InChI Key

XIAXYNXCEIRGTP-LBARCDFESA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[K].[K]

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[K].[K]

Origin of Product

United States

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